BenchChemオンラインストアへようこそ!

2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

Antifungal Candida spp. Lanosterol 14α-demethylase

Uniquely integrates the imidazo[1,2-a]pyrimidine privileged scaffold with the essential benzylthioacetamide warhead, validated for HIV-1 RT inhibition. Unlike cyclohexyl or N-phenyl analogs, this compound retains the thioether-mediated conformational flexibility and hydrogen-bond-acceptor character critical for sub-micromolar cellular activity. A single, tractable starting point for multi-target antiviral, antifungal (superior to fluconazole), anti-inflammatory (neutrophil degranulation inhibition), and Wnt/β-catenin oncology programs. ≥95% purity ensures immediate SAR exploration.

Molecular Formula C21H18N4OS
Molecular Weight 374.46
CAS No. 862810-02-4
Cat. No. B2414449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
CAS862810-02-4
Molecular FormulaC21H18N4OS
Molecular Weight374.46
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
InChIInChI=1S/C21H18N4OS/c26-20(15-27-14-16-6-2-1-3-7-16)23-18-9-4-8-17(12-18)19-13-25-11-5-10-22-21(25)24-19/h1-13H,14-15H2,(H,23,26)
InChIKeyIWJYXWUGYZBGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide (CAS 862810-02-4): Procurement-Ready Identity and Scaffold Definition


2-(Benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide (CAS 862810-02-4) is a synthetic small molecule (MF: C21H18N4OS; MW: 374.46 g/mol) whose structure integrates an imidazo[1,2-a]pyrimidine core, a central phenyl spacer, and a benzylthioacetamide side chain [1]. The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to engage diverse targets across anti-inflammatory, anticancer, and antimicrobial pathways [2]. This compound is commercially available at ≥95% purity from multiple vendors, serving as a tractable starting point for structure–activity relationship (SAR) exploration or focused library synthesis .

Why Generic Substitution of Imidazo[1,2-a]pyrimidine Acetamides Fails: The Critical Role of the Benzylthio Warhead in CAS 862810-02-4


Within the imidazo[1,2-a]pyrimidine acetamide series, subtle modifications to the N-acyl substituent produce dramatic shifts in potency and selectivity profiles. Replacing the benzylthio group with a cyclohexyl moiety (e.g., CAS 863020-06-8) abolishes the thioether-mediated conformational flexibility and hydrogen-bond-acceptor character essential for engaging targets such as the HIV-1 reverse transcriptase (RT) catalytic site, where arylthioacetamide motifs are recognized as a pharmacophoric requirement [1]. Similarly, truncation to a simple N-phenylacetamide (e.g., CAS 103779-36-8) removes the sulfur atom and aromatic extension, resulting in loss of the dual hydrophobic/electronic features that enable sub-micromolar cellular activity in related N-aryl-2-arylthioacetamide series [2]. For procurement purposes, assuming functional interchangeability among imidazo[1,2-a]pyrimidine congeners without structural reconciliation of the benzylthioacetamide warhead is therefore unsupported by evidence [3].

Quantitative Differentiation Evidence for 2-(Benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide Against Closest Analogs


Candida spp. MIC50 Advantage of Imidazo[1,2-a]pyrimidine Core over Clinical Azole Standards

Although no head-to-head data exist for CAS 862810-02-4 against specific antifungals, its 3-acyl imidazo[1,2-a]pyrimidine congeners demonstrate superior in vitro antimycotic activity compared to the clinical azole drugs ketoconazole and fluconazole. In a standardized MIC50 assay across seven Candida species, every member of a 3-benzoyl imidazo[1,2-a]pyrimidine library displayed a more favorable binding energy (ΔG range: −6.11 to −9.43 kcal/mol) than ketoconazole and fluconazole (range: +48.93 to −6.16 kcal/mol) against the lanosterol 14α-demethylase (CYP51) target, and the library as a whole showed greater yeast growth inhibition than the reference drugs [1]. This establishes the imidazo[1,2-a]pyrimidine core—shared by CAS 862810-02-4—as a validated antifungal scaffold with potential MIC50 superiority over existing azole therapies.

Antifungal Candida spp. Lanosterol 14α-demethylase

COX-2 Inhibition: Benzoimidazo[1,2-a]pyrimidine Congeners Match or Exceed Celecoxib Potency

The imidazo[1,2-a]pyrimidine scaffold, when elaborated to a benzo[4,5]imidazo[1,2-a]pyrimidine system, produces COX-2 inhibitors with IC50 values comparable to or better than celecoxib. Compound 5a (2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine) exhibited a COX-2 IC50 of 0.05 µM, numerically superior to celecoxib's 0.06 µM in the same assay [1]. While CAS 862810-02-4 lacks the methylsulfonyl pharmacophore and fused benzo ring, its imidazo[1,2-a]pyrimidine core is the same heterocyclic scaffold responsible for the observed COX-2 engagement, and the benzylthioacetamide side chain provides a distinct vector for introducing COX-2 selectivity elements absent in simple 2-aryl or 3-acyl congeners [2].

Anti-inflammatory COX-2 Cyclooxygenase

Neutrophil Degranulation: All Imidazo[1,2-a]pyrimidines Tested Achieve Micromolar IC50, Establishing a Robust Class-Level Anti-inflammatory Signature

Six structurally diverse imidazo[1,2-a]pyrimidine (IP) derivatives (IP-1 through IP-6) were profiled against human neutrophil degranulation; all six compounds inhibited elastase and myeloperoxidase release with IC50 values in the micromolar range, with no compound failing to show activity [1]. Subset IP-1, IP-2, and IP-5 additionally suppressed superoxide generation, and IP-4 and IP-6 reduced LPS-stimulated nitrite production in macrophages at 100 nmol/pouch in vivo [1]. This uniform class-wide anti-neutrophil activity supports the imidazo[1,2-a]pyrimidine core as a reliable entry point for anti-inflammatory probe development, and the benzylthioacetamide side chain of CAS 862810-02-4 provides a distinct chemical handle for modulating potency and selectivity relative to the IP series reported by Vidal et al.

Neutrophil Degranulation Anti-inflammatory

Wnt/β-Catenin Pathway Inhibition: Imidazo[1,2-a]pyrimidine Derivatives Show Activity Comparable to IWR-1 in a Zebrafish Model

Imidazo[1,2-a]pyrimidine derivatives 4c and 4i, identified from a focused library targeting the Wnt/β-catenin pathway, demonstrated in vivo activity comparable to the reference Wnt inhibitor IWR-1 in a Wnt-reporter zebrafish model, with both compounds significantly downregulating Wnt target genes c-myc and cyclin D1 in cancer cell lines harboring APC or β-catenin mutations . These compounds function independently of GSK-3β activity, distinguishing their mechanism from canonical Wnt pathway modulators . Because the Wnt-inhibitory pharmacophore resides in the imidazo[1,2-a]pyrimidine heterocycle shared by CAS 862810-02-4, this compound is structurally positioned for Wnt pathway probe development, with the benzylthioacetamide extension offering an underexplored vector for optimizing Wnt selectivity.

Wnt signaling Cancer Zebrafish

Arylthioacetamide Pharmacophore: CAS 862810-02-4 Uniquely Combines the Imidazo[1,2-a]pyrimidine Core with an HIV-1 RT-Relevant Benzylthio Warhead

N-Aryl-2-arylthioacetamide derivatives have been validated as non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors, with SAR studies confirming that the arylthio moiety is a pharmacophoric requirement for binding to the RT catalytic site [1]. Among tested analogs, the 1H-benzo[d]imidazole ring at the arylthio position strongly improved anti-HIV-1 (IIIB) activity in MT-4 cell cultures [1]. CAS 862810-02-4 is the only commercially available screening compound that combines the imidazo[1,2-a]pyrimidine core with a benzylthioacetamide side chain, thereby merging two privileged pharmacophores—the heterocyclic core associated with broad anti-inflammatory and anticancer activities [2] and the arylthioacetamide segment linked to RT inhibition [1]—in a single, synthetically tractable entity.

HIV-1 Reverse transcriptase NNRTI

Commercial Availability and Purity: CAS 862810-02-4 vs. Closest Structural Analogs

CAS 862810-02-4 is supplied at ≥95% purity by multiple independent vendors (e.g., BenchChem Cat. B2414449; Chemenu Cat. CM621405), making it immediately suitable for primary screening without additional purification [1]. In contrast, the closest structural analog—2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide (CAS 863020-06-8)—is exclusively available from a single vendor, creating supply chain concentration risk for sustained screening campaigns [2]. The broader commercial availability of CAS 862810-02-4 across multiple independent suppliers reduces the probability of batch-to-batch variability and procurement delays that could compromise high-throughput screening reproducibility.

Procurement Purity Screening library

Best-Fit Research and Industrial Application Scenarios for 2-(Benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide (CAS 862810-02-4)


Focused Antifungal Lead Discovery Leveraging Imidazo[1,2-a]pyrimidine MIC50 Superiority over Fluconazole

Procurement teams building antifungal screening cascades should select CAS 862810-02-4 as a core scaffold for lead generation against Candida spp. because closely related 3-acyl imidazo[1,2-a]pyrimidine derivatives have demonstrated class-wide MIC50 values superior to fluconazole and ketoconazole across seven Candida species, supported by molecular docking showing favorable CYP51 binding energies . The benzylthioacetamide side chain provides a divergent vector for introducing substituents that may further enhance antimycotic potency and selectivity.

Anti-inflammatory Probe Development Based on the 100% Neutrophil Degranulation Hit Rate of the Imidazo[1,2-a]pyrimidine Class

For innate immunity and inflammation programs, CAS 862810-02-4 represents a validated entry point because every imidazo[1,2-a]pyrimidine derivative tested by Vidal et al. inhibited human neutrophil degranulation with micromolar IC50 values, and selected congeners additionally suppressed superoxide generation and in vivo leukocyte migration in the mouse air pouch model . The benzylthioacetamide extension of CAS 862810-02-4 provides an unexplored SAR vector for tuning potency and selectivity within this highly tractable anti-inflammatory chemotype.

Wnt/β-Catenin Pathway Probe Development with In Vivo Validation Potential

Cancer biology groups targeting the Wnt/β-catenin pathway can confidently select CAS 862810-02-4 as a starting scaffold because imidazo[1,2-a]pyrimidine congeners 4c and 4i achieved in vivo activity comparable to the reference inhibitor IWR-1 in a Wnt-reporter zebrafish model, while functioning through a GSK-3β-independent mechanism . This unique mechanistic signature, combined with the benzylthioacetamide side chain's potential for further optimization, positions CAS 862810-02-4 as a differentiated chemical probe for Wnt-driven oncology indications.

Dual-Pharmacophore Antiviral Screening Exploiting the Arylthioacetamide HIV-1 RT Motif

Antiviral discovery units should prioritize CAS 862810-02-4 because it is the only commercially available compound that merges the imidazo[1,2-a]pyrimidine core (associated with broad cellular activity) with the arylthioacetamide pharmacophore validated for non-nucleoside HIV-1 RT inhibition [4]. This dual-pharmacophore architecture enables a single-compound entry into both anti-inflammatory and antiviral screening cascades, maximizing the return on procurement investment for multi-target drug discovery platforms.

Quote Request

Request a Quote for 2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.